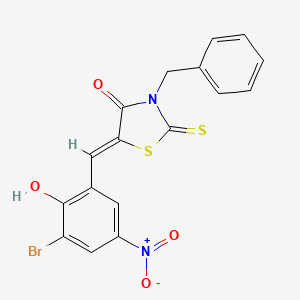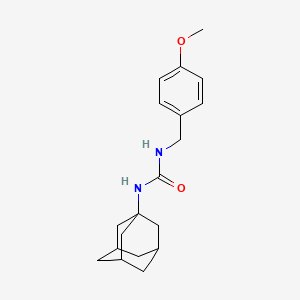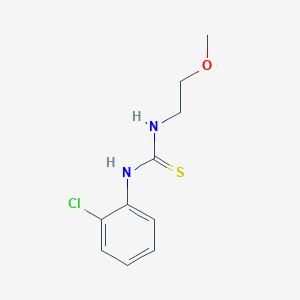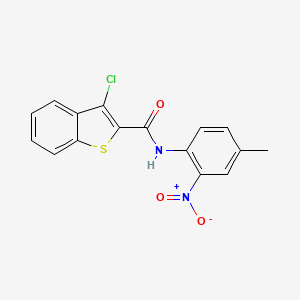
3-benzyl-5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been studied for its potential as a therapeutic agent. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and antimicrobial activity.
Mecanismo De Acción
The mechanism of action of 3-benzyl-5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may work by inhibiting enzymes involved in cell proliferation and inducing apoptosis in cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In bacterial and fungal cells, it has been shown to disrupt the cell membrane, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-benzyl-5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potential as a therapeutic agent in cancer and antimicrobial treatment. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 3-benzyl-5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to further study its mechanism of action in cancer cells and bacteria/fungi. Another potential direction is to investigate its potential as a therapeutic agent in other areas of scientific research, such as inflammation and neurodegenerative diseases. Additionally, further research is needed to determine the potential side effects and toxicity of this compound.
Métodos De Síntesis
The synthesis of 3-benzyl-5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been achieved through a variety of methods. One such method involves the reaction of 2-aminothiophenol with benzaldehyde to form 2-benzylthio-1,3-thiazole. This intermediate is then reacted with 3-bromo-2-hydroxy-5-nitrobenzaldehyde to form the final compound.
Aplicaciones Científicas De Investigación
3-benzyl-5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential as a therapeutic agent in several areas of scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential as an antimicrobial agent, with promising results in the treatment of bacterial and fungal infections.
Propiedades
IUPAC Name |
(5Z)-3-benzyl-5-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O4S2/c18-13-8-12(20(23)24)6-11(15(13)21)7-14-16(22)19(17(25)26-14)9-10-4-2-1-3-5-10/h1-8,21H,9H2/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEDCWHSEASSRX-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-benzyl-5-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-(4-ethoxyphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5108686.png)

![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5108688.png)
![2-(allylthio)-4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5108707.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5108714.png)
![sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate](/img/structure/B5108725.png)




![1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid](/img/structure/B5108775.png)
![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)
![1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108796.png)
![5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)